2-(3-(Aminomethyl)phenyl)ethanol

Description

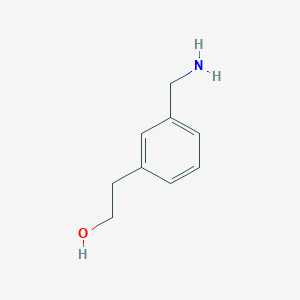

2-(3-(Aminomethyl)phenyl)ethanol is a substituted aromatic ethanol derivative featuring an aminomethyl (-CH₂NH₂) group at the 3-position of the phenyl ring and a hydroxymethyl (-CH₂OH) group at the adjacent 2-position. This structure combines both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical development.

Key inferred characteristics include:

- Molecular formula: Likely C₉H₁₃NO (based on analogs like 2-(3-aminophenyl)ethanol ).

- Synthesis routes: Potential pathways may involve reductive amination of ketone precursors or coupling reactions followed by reduction, as seen in analogous compounds .

Properties

IUPAC Name |

2-[3-(aminomethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,6,11H,4-5,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSOUAZPKJJPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CN)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00741668 | |

| Record name | 2-[3-(Aminomethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379356-00-9 | |

| Record name | 2-[3-(Aminomethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: 2-(3-(aminomethyl)phenyl)ethanol is explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects. Industry: It is utilized in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(3-(aminomethyl)phenyl)ethanol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Key Observations :

- Aminomethyl vs.

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in enhances lipophilicity and may influence metabolic stability in drug design.

- Methoxy Substitution : Methoxy groups (e.g., in ) improve solubility but reduce hydrogen-bonding capacity compared to hydroxyl groups .

Physicochemical Properties

Hydrogen Bonding :

- The hydroxyl and amino groups in this compound enable strong hydrogen bonding, similar to 2-(3-aminophenyl)ethanol, which may lead to crystalline solid-state structures .

Target Compound :

- Hypothetical synthesis could involve: Coupling 3-(aminomethyl)phenylacetic acid with a protecting group. Reduction of the ketone intermediate to the alcohol (e.g., using NaBH₄ or LiAlH₄) .

Analog-Specific Routes :

- 2-(3-Aminophenyl)ethanol: Prepared via N-alkylation of 3-aminophenol with ethylene oxide, followed by purification .

- 2-(3-Amino-5-methoxyphenyl)ethanol: Likely synthesized through methoxy group introduction via electrophilic substitution before reduction .

Biological Activity

2-(3-(Aminomethyl)phenyl)ethanol, a compound with the molecular formula CHNO, has garnered attention in biochemical and pharmacological research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and molecular mechanisms of action, supported by relevant studies and data.

The unique structure of this compound allows it to participate in various biochemical reactions. It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and the bioavailability of other therapeutic agents. The following table summarizes its interactions with key enzymes:

| Enzyme | Effect | Mechanism |

|---|---|---|

| CYP1A2 | Inhibition | Binding to the active site |

| Other CYPs | Variable inhibition | Competitive inhibition |

Cellular Effects

Research indicates that this compound influences various cellular processes, including cell signaling pathways, gene expression, and metabolic activities. Notably, it has been shown to modulate pathways involved in cell proliferation and apoptosis. A study demonstrated that this compound could significantly alter the proliferation rates of cancer cell lines, suggesting potential applications in oncology.

Case Study: Antiproliferative Activity

In a study examining the antiproliferative effects of several compounds on breast cancer cell lines (MCF-7 and MDA-MB-231), this compound was found to exhibit significant activity. The IC values for these cell lines were reported as follows:

| Cell Line | IC (μM) |

|---|---|

| MCF-7 | 1.5 |

| MDA-MB-231 | 2.0 |

These findings indicate that the compound may serve as a lead structure for developing new anticancer therapies.

The molecular mechanism underlying the biological activity of this compound involves its interactions with various biomolecules. It can bind to specific enzymes and proteins, leading to either inhibition or activation of their functions. For instance, its interaction with cytochrome P450 enzymes results in decreased catalytic activity, which has implications for drug-drug interactions.

Mechanistic Insights

- Enzyme Binding : The aminomethyl group in the compound facilitates hydrogen bonding with enzyme active sites.

- Signal Transduction : Interaction with membrane receptors influences intracellular signaling cascades, potentially affecting cellular responses such as apoptosis or proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.